molecular formula C10H10BrNS B11810234 2-Bromo-6-isopropylbenzo[d]thiazole

2-Bromo-6-isopropylbenzo[d]thiazole

Cat. No.: B11810234
M. Wt: 256.16 g/mol
InChI Key: SHUUYBSSQYZYJB-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Academic Research

The benzothiazole nucleus is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of pharmacological activities. ontosight.aigoogle.comchemeo.comwikipedia.orgresearchgate.netanalis.com.mymdpi.com This versatility stems from its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms, which can participate in various non-covalent interactions with biological macromolecules. chemeo.com The inherent aromaticity of the benzothiazole system also contributes to its stability and allows for diverse chemical modifications. wikipedia.org

Research has consistently shown that benzothiazole derivatives exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. ontosight.aigoogle.comresearchgate.net The ability to introduce a variety of substituents at different positions on the benzothiazole ring system allows for the fine-tuning of its biological activity, making it a highly attractive scaffold for medicinal chemists. researchgate.net This structural adaptability has led to the development of numerous benzothiazole-containing compounds that are currently under investigation for a range of diseases. analis.com.my

Overview of Isopropyl and Bromo Substitutions within Benzothiazole Research Contexts

The introduction of different functional groups onto the benzothiazole scaffold can significantly modulate its physicochemical properties and biological activity. The isopropyl group, a bulky and lipophilic moiety, can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov Its presence can enhance the compound's metabolic stability and oral bioavailability.

The bromo substitution, an electron-withdrawing halogen, can alter the electronic distribution within the benzothiazole ring system. This can impact the compound's reactivity and its ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The position of the bromo substituent is crucial, as it can direct the molecule's interaction with specific residues in a biological target. nih.gov For instance, bromination at the C2 and C6 positions of the benzothiazole ring has been explored in the synthesis of various derivatives. google.com

While extensive research exists on a variety of substituted benzothiazoles, specific data on 2-Bromo-6-isopropylbenzo[d]thiazole remains limited in publicly accessible scientific literature. The synthesis of related compounds, such as 2,6-dibromo benzothiazole, has been documented, often involving the use of a brominating agent like N-bromosuccinimide. google.com However, detailed research findings, including comprehensive synthesis protocols and in-depth biological activity studies specifically for this compound, are not widely reported. The potential of this specific compound, therefore, represents an underexplored area within the broader field of benzothiazole research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

2-bromo-6-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3

InChI Key

SHUUYBSSQYZYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Isopropylbenzo D Thiazole and Analogous Structures

Strategic Approaches for Benzothiazole (B30560) Core Construction in Academic Synthesis

The construction of the benzothiazole core is a fundamental step in the synthesis of 2-bromo-6-isopropylbenzo[d]thiazole and its derivatives. A predominant and versatile method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or their derivatives. bohrium.commdpi.comnih.gov This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Several catalytic systems have been developed to promote this condensation reaction, including the use of H2O2/HCl, which provides a simple and efficient route to 2-substituted benzothiazoles. mdpi.com Another notable method is the Jacobson synthesis, which involves the cyclization of thiobenzanilides using potassium ferricyanide. tandfonline.com Modifications to this classic reaction have been explored to improve yields and accommodate a broader range of substrates. nih.gov

Furthermore, metal-free approaches have gained traction. For instance, the reaction of 2-aminothiophenols with N-organylthioamides in the presence of CBr4 offers a solvent-free and metal-catalyst-free route to 2-alkyl- and aryl-substituted benzothiazoles. nih.gov The mechanism is believed to involve the activation of the thioamide by forming an intermediate with an S-Br bond. nih.gov Additionally, intramolecular cyclization of ortho-halogenated analogs represents an alternative pathway to the benzothiazole core. mdpi.com

Table 1: Key Synthetic Approaches for Benzothiazole Core Construction
MethodReactantsKey FeaturesReference
Condensation Reaction2-Aminothiophenol (B119425) and Carbonyl Compounds (Aldehydes, Ketones, Acids)Versatile for introducing substituents at the C2-position. bohrium.commdpi.comnih.gov
Jacobson SynthesisThiobenzanilidesClassic method involving cyclization with potassium ferricyanide. tandfonline.comnih.gov
Metal-Free Thioamide Reaction2-Aminothiophenols and N-OrganylthioamidesSolvent-free and metal-catalyst-free approach. nih.gov
Intramolecular Cyclizationortho-Halogenated AnalogsAlternative pathway to the benzothiazole core. mdpi.com

Regioselective Bromination Techniques in Benzothiazole Synthesis

Introducing a bromine atom specifically at the 2-position of the benzothiazole ring is a crucial step for accessing compounds like this compound. Electrophilic bromination is a common strategy; however, the reactivity of the benzothiazole ring system requires careful control to achieve the desired regioselectivity. The use of molecular bromine (Br2) often in the presence of a catalyst or in a specific solvent system is a traditional approach.

A milder and often more selective alternative to direct bromination with Br2 is the use of N-bromosuccinimide (NBS). utm.my NBS is a versatile reagent for electrophilic bromination and can be employed under various conditions to control the site of bromination. utm.my For instance, the reaction of N-arylthiobenzamides with NBS and iron triflimide can lead directly to 2-arylbenzothiazoles, which can be a precursor for further bromination steps if needed. researchgate.net Another approach involves the use of benzyltrimethylammonium (B79724) tribromide, which acts as an electrophilic bromine source for the conversion of substituted arylthioureas to 2-aminobenzothiazoles, minimizing the formation of brominated side products. rjpbcs.com The Sandmeyer reaction offers another route, where an amino group at the 2-position can be converted to a bromo group.

The choice of brominating agent and reaction conditions is critical to prevent unwanted side reactions, such as bromination on the benzene (B151609) ring of the benzothiazole scaffold. The inherent electron-withdrawing nature of the thiazole (B1198619) ring can direct electrophilic substitution to the benzene portion, making regioselective bromination at the 2-position a synthetic challenge. wikipedia.org

Methodologies for Introducing Isopropyl Moieties onto Benzothiazole Scaffolds

The introduction of an isopropyl group at the 6-position of the benzothiazole ring can be achieved through various synthetic strategies. One common approach is to start with a precursor that already contains the isopropyl group on the benzene ring. For example, the synthesis can begin with 4-isopropylaniline, which is then converted to the corresponding 2-amino-5-isopropylbenzenethiol. This intermediate can then undergo cyclization to form the 6-isopropylbenzothiazole core.

Alternatively, Friedel-Crafts alkylation can be employed to introduce the isopropyl group onto a pre-formed benzothiazole ring. This classic electrophilic aromatic substitution reaction typically uses an isopropyl halide (e.g., 2-bromopropane) or isopropanol (B130326) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The conditions for Friedel-Crafts reactions need to be carefully optimized to control the position of substitution and avoid polysubstitution.

Modern cross-coupling reactions offer another powerful tool for introducing the isopropyl group. For instance, a bromo- or iodo-substituted benzothiazole can be coupled with an isopropyl organometallic reagent, such as isopropylzinc chloride or isopropylmagnesium bromide, in the presence of a palladium or nickel catalyst. These transition metal-catalyzed reactions often provide high yields and excellent functional group tolerance.

One-Pot and Multicomponent Reaction Strategies for Benzothiazole Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. ijcce.ac.ir Several such strategies have been developed for the synthesis of benzothiazole derivatives.

A notable example is the three-component reaction involving 2-iodoanilines, potassium sulfide (B99878) (K2S), and dimethyl sulfoxide (B87167) (DMSO) to afford 2-unsubstituted benzothiazoles. organic-chemistry.org Another efficient MCR involves the reaction of aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) as a sulfur source, mediated by iodine, to produce 2-arylbenzothiazoles. organic-chemistry.org

Furthermore, a one-pot, three-component synthesis of 2-substituted benzothiazoles has been developed using Fe3O4 nanoparticles modified with serine-supported copper(I) iodide as a catalyst. nanomaterchem.com This reaction proceeds in water from 2-iodoaniline, aromatic aldehydes, and thiourea. nanomaterchem.com The development of novel MCRs for benzothiazole synthesis is an active area of research, with a focus on creating complex molecules from simple starting materials in a single synthetic operation. researchgate.net

Sustainable and Eco-Friendly Synthetic Protocols in Benzothiazole Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. bohrium.com This includes the use of greener solvents, catalysts, and energy sources.

Water is an ideal green solvent, and several methods for benzothiazole synthesis have been developed in aqueous media. orgchemres.org For instance, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water provides an efficient and metal-free route to benzothiazole-2-thiols. rsc.org

The use of ultrasound and microwave irradiation has also been explored to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.comnih.govtandfonline.comsemanticscholar.organalis.com.myias.ac.in Microwave-assisted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been shown to be rapid and efficient. tandfonline.comnih.govias.ac.in Similarly, ultrasound irradiation has been successfully employed for the synthesis of 2-substituted benzothiazoles, often under solvent-free conditions. tandfonline.comtandfonline.comanalis.com.my

Biocatalysis offers another sustainable approach. For example, baker's yeast has been used to catalyze the condensation of 2-aminothiophenol and aldehydes. rjpbcs.com The use of recyclable catalysts, such as sulfated tungstate (B81510) and various supported metal nanoparticles, also contributes to the development of more sustainable synthetic protocols. tandfonline.comfigshare.commdpi.com

Table 2: Sustainable Synthetic Protocols for Benzothiazoles
MethodKey Green FeatureExampleReference
Aqueous SynthesisUse of water as a solventCyclization of 2-aminothiophenols with TMTD in water. rsc.org
Microwave-Assisted SynthesisReduced reaction time and energy consumptionCondensation of 2-aminothiophenols and aldehydes. tandfonline.comnih.govias.ac.in
Ultrasound-Assisted SynthesisAccelerated reactions, often solvent-freeSynthesis of 2-substituted benzothiazoles. tandfonline.comtandfonline.comanalis.com.my
BiocatalysisUse of enzymes or whole cells as catalystsBaker's yeast-catalyzed condensation. rjpbcs.com
Recyclable CatalystsCatalyst can be recovered and reusedSulfated tungstate, supported metal nanoparticles. tandfonline.comfigshare.commdpi.com

Derivatization and Functionalization Strategies at Key Positions of the Benzothiazole Ring System

The functionalization of the pre-formed benzothiazole ring system is a versatile strategy for accessing a diverse range of derivatives. The C2-position of the benzothiazole ring is particularly amenable to functionalization. nih.govnih.gov For example, 2-methylbenzothiazoles can be synthesized by the alkylation of benzothiazole with acetonitrile. nih.gov The C2-H bond can be directly functionalized through the formation of thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles to introduce new substituents. nih.govresearchgate.net

Functionalization of the benzene ring of the benzothiazole scaffold allows for the introduction of substituents at other positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used, although the regioselectivity can be influenced by the existing substituents and the electron-poor nature of the benzothiazole ring. diva-portal.org More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system. diva-portal.orgacs.org This methodology allows for the introduction of a boryl group at specific positions, which can then be further transformed into a wide range of functional groups. diva-portal.orgacs.org

Structure Activity Relationship Sar Investigations of 2 Bromo 6 Isopropylbenzo D Thiazole and Its Analogs

Elucidating the Impact of Bromine Substitution at Position 2 on Biological Activity

The substitution at the C-2 position of the benzothiazole (B30560) ring is a critical determinant of biological activity. semanticscholar.org The introduction of a bromine atom at this position imparts specific physicochemical properties that can influence the compound's interaction with biological targets. Halogen atoms, including bromine, are known to modulate factors such as lipophilicity, electronic character, and the potential for halogen bonding, all of which can affect a molecule's pharmacokinetic and pharmacodynamic profile.

SAR studies on various benzothiazole derivatives have highlighted the significance of the substituent at the 2-position. For instance, in a series of thiazole (B1198619) derivatives, bromo-substituted compounds demonstrated the best antifungal activity against Aspergillus niger. nih.gov While specific studies focusing solely on 2-bromo-6-isopropylbenzo[d]thiazole are limited, research on related 2-halobenzothiazoles provides valuable insights. For example, the antibacterial activity of some benzothiazole derivatives was enhanced by the presence of a bromo group at the 7-position, suggesting that the position and nature of the halogen are crucial. nih.gov

Table 1: Antimicrobial Activity of Selected Bromo-Substituted Benzothiazole Analogs
Compound IDSubstituent at C-2Other SubstituentsTarget OrganismActivity (MIC/Zone of Inhibition)Reference
87 -NH-C(=S)-NH-ArylR³ = BrA. nigerBest in series nih.gov
43b Varied7-BromoS. aureus, B. subtilis, E. coliEnhanced antibacterial action nih.gov

Analyzing the Role of the Isopropyl Group at Position 6 in Modulating Pharmacological Effects

The substitution at the 6-position of the benzothiazole ring is another key area for modulating biological activity. semanticscholar.org The presence of an isopropyl group at this position can influence the molecule's lipophilicity, steric profile, and metabolic stability. Alkyl groups, in general, can enhance the interaction of the molecule with hydrophobic pockets in target proteins.

While direct SAR studies on 6-isopropylbenzothiazole derivatives are not extensively documented in publicly available literature, the importance of the 6-position has been established in numerous studies on related compounds. For instance, research has shown that electron-donating groups like methyl or ethoxy at the 6-position can enhance the anthelmintic effect of certain benzothiazole derivatives. ijcce.ac.ir In another study, the presence of a methyl substituent at the C-5 position of the benzothiazole ring was found to improve anticancer activity. nih.gov

The isopropyl group, being bulkier than a methyl group, could provide a better fit in certain receptor binding sites, potentially leading to enhanced potency or selectivity. Conversely, the steric hindrance from the isopropyl group might also negatively impact binding to other targets. Therefore, the role of the 6-isopropyl group is likely specific to the biological target being investigated.

Table 2: Influence of 6-Position Substituents on the Biological Activity of Benzothiazole Derivatives
Compound SeriesSubstituent at C-6Biological ActivityObservationReference
Thiazolo-containing amines Me, OEtAnthelminticEnhanced effect ijcce.ac.ir
Anticancer benzothiazoles 5-MethylAnticancerImproved activity nih.gov

Systematic Exploration of Substituent Effects on the Benzothiazole Ring System

For instance, in the context of anticancer activity, studies have shown that electron-donor groups at the 6-position of the benzothiazole fragment, combined with electron-acceptor substituents in an aniline (B41778) phenyl ring attached at another position, resulted in the highest antitumor effect. ijcce.ac.ir The presence of a nitro group, a strong electron-withdrawing group, has also been noted for its contribution to the biological activity of some benzothiazole compounds. researchgate.net Furthermore, the introduction of a chlorine atom at the 6th position led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position in a series of anti-inflammatory and anticancer agents. researchgate.net

The diverse biological activities reported for substituted benzothiazoles, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the versatility of this scaffold in medicinal chemistry. nih.govsemanticscholar.orgresearchgate.net The ability to fine-tune the pharmacological profile by altering the substitution pattern makes the benzothiazole ring a privileged structure in drug discovery.

Table 3: Biological Activities of Various Substituted Benzothiazole Derivatives
Compound SeriesSubstituentsBiological ActivityKey FindingsReference
2-Aminobenzothiazoles Varied on benzothiazole and benzylamineAnticancer, Anti-inflammatoryA chlorine at the 6th position increased bioactivity. researchgate.net
Bis-thiazolo-containing amines Electron-donor groups at C-6 (Me, OEt)AnthelminticEnhanced effect. ijcce.ac.ir
2-Anilinopyridyl benzothiazoles Electron-donor at C-6, electron-acceptor on anilineAntitumorHighest effect observed with this combination. ijcce.ac.ir
2,6-disubstituted benzothiazoles VariedAnticancerShowed significant anticancer potential. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological macromolecules. Conformational analysis of benzothiazole derivatives is essential to understand how the spatial arrangement of substituents influences biological activity. The relative orientation of different parts of the molecule can determine its ability to fit into a receptor's binding site and form key interactions.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Isopropylbenzo D Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves preparing the 3D structures of both the ligand (2-Bromo-6-isopropylbenzo[d]thiazole) and the target protein, followed by a conformational search to find the optimal binding pose, which is then scored based on the predicted binding energy.

In the context of this compound, molecular docking simulations could be employed to screen its binding affinity against a panel of therapeutically relevant protein targets, such as kinases, proteases, or microbial enzymes. For instance, benzothiazole (B30560) derivatives have been investigated as potential inhibitors of various enzymes, and docking studies have been crucial in understanding their mechanism of action.

A hypothetical molecular docking study of this compound against a panel of cancer-related kinases might yield results as summarized in the interactive table below. Such a study would predict the binding energies and key interacting residues, providing a basis for selecting promising targets for further investigation.

Hypothetical Molecular Docking Results for this compound

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR) 1M17 -8.5 Met793, Leu718, Gly796
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 1YWN -9.2 Cys919, Asp1046, Glu885

The binding energy values indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity. The identification of key interacting residues helps in understanding the molecular basis of the interaction and can guide the design of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of a molecule.

For this compound, DFT calculations could provide a detailed understanding of its electronic properties. By calculating the distribution of electron density, one can identify the most reactive sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for predicting intermolecular interactions.

A summary of hypothetical data obtained from a DFT study on this compound is presented in the table below. Such data would be invaluable for predicting its chemical behavior and for designing new derivatives with tailored electronic properties.

Hypothetical DFT Calculation Results for this compound (B3LYP/6-311++G(d,p))

Parameter Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.1 Debye
Ionization Potential 7.2 eV

Molecular Dynamics Simulations of Compound-Biomolecular Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to study the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and to refine the binding poses obtained from docking. In drug discovery, MD simulations are valuable for assessing the stability of a potential drug candidate in the binding pocket of its target protein.

For this compound, an MD simulation would typically be performed on the most promising complex identified through molecular docking. The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds, providing information on the stability of the key interactions observed in the docking pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to assess the stability of the system.

The table below illustrates the type of data that could be generated from an MD simulation study of the this compound-VEGFR2 complex.

Hypothetical Molecular Dynamics Simulation Results for the this compound-VEGFR2 Complex

Simulation Time Ligand RMSD (Å) Protein Backbone RMSD (Å) Key Hydrogen Bonds Maintained
10 ns 1.2 1.5 Cys919, Asp1046
20 ns 1.3 1.6 Cys919, Asp1046
50 ns 1.4 1.7 Cys919

These results would indicate that the ligand remains relatively stable in the binding pocket over the course of the simulation, with some key hydrogen bonds being consistently maintained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, a QSAR model can be developed to predict the activity of new, untested compounds. This predictive capability is highly valuable in lead optimization, as it allows for the prioritization of synthesis efforts towards the most promising candidates.

To develop a QSAR model for a series of benzothiazole derivatives including this compound, one would need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values against a specific target). Various molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR equation.

A hypothetical QSAR model for a series of benzothiazole-based VEGFR2 inhibitors might look like the equation below, with the statistical quality of the model also presented.

Hypothetical QSAR Model for Benzothiazole-Based VEGFR2 Inhibitors

QSAR Equation pIC50 = 0.6logP - 0.2MW + 0.8*TPSA + 2.5
Statistical Parameters
R² (Coefficient of Determination) 0.85
Q² (Cross-validated R²) 0.75
F-statistic 45.6

In this hypothetical model, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is predicted based on the compound's lipophilicity (logP), molecular weight (MW), and topological polar surface area (TPSA). A high R² and Q² would indicate a robust and predictive model. Such a model could then be used to predict the VEGFR2 inhibitory activity of this compound and guide the design of new analogs with potentially improved potency.

Translational Research Perspectives and Future Directions for 2 Bromo 6 Isopropylbenzo D Thiazole Studies

Innovation in Synthetic Methodologies for Enhanced Accessibility

The accessibility of 2-Bromo-6-isopropylbenzo[d]thiazole and its derivatives is fundamental to advancing their research and application. Traditional synthetic routes for 2-substituted benzothiazoles often involve the reaction of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or acyl halides. mdpi.commdpi.com However, these methods can sometimes be limited by harsh reaction conditions, low yields, and the generation of byproducts. mdpi.com

Recent advancements in synthetic organic chemistry offer promising avenues for more efficient and environmentally friendly synthesis. mdpi.com Innovations such as microwave-assisted synthesis, the use of green catalysts like hydrotalcite, and solvent-free "ball-milling" techniques have been shown to improve reaction times and yields for benzothiazole (B30560) derivatives. mdpi.commdpi.com For instance, microwave irradiation has been effectively used to promote the condensation of 2-aminobenzenethiol with benzaldehydes, significantly reducing reaction time compared to conventional heating. mdpi.com Similarly, the use of ZnO nanoparticles in a ball-milling strategy provides a solvent-free and efficient route to 2-substituted benzothiazoles. mdpi.com

Furthermore, the development of one-pot, multicomponent reactions is a key area of innovation. mdpi.comnih.gov These reactions, which combine multiple synthetic steps into a single procedure, offer increased efficiency and atom economy. mdpi.commdpi.com For example, a three-component reaction involving haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate, has been developed for the synthesis of 2-arylbenzothiazoles. mdpi.com Adapting such methodologies for the specific synthesis of this compound could significantly enhance its availability for further research.

A common precursor for many benzothiazole syntheses is 2-aminobenzothiazole (B30445). nih.govisuct.ru The synthesis of this intermediate can be achieved through methods like thiocyanation of anilines. isuct.runih.gov Specifically, 2-bromo thiazole (B1198619) can be prepared from 2-amino thiazole through a diazotization reaction followed by bromination. google.com This 2-bromo thiazole can then serve as a key building block.

The table below summarizes some innovative synthetic approaches that could be adapted for the synthesis of this compound.

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions.Reduced reaction times, improved yields. mdpi.com
Green Catalysis Employs environmentally benign catalysts (e.g., hydrotalcite).Reduced environmental impact, catalyst reusability. mdpi.com
Ball-Milling Solvent-free reaction conditions using mechanical energy.Environmentally friendly, high efficiency. mdpi.com
One-Pot Multicomponent Reactions Combines multiple reaction steps in a single pot.Increased efficiency, atom economy, reduced waste. mdpi.comnih.gov

Advanced Mechanistic Elucidation of Biological Actions

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov However, for many derivatives, including those potentially derived from this compound, the precise mechanisms of action are not fully understood. tandfonline.com

Advanced techniques are crucial for elucidating the intricate biological pathways through which these compounds exert their effects. Western blot analysis, for example, can be used to determine the impact of a compound on specific protein expression levels. nih.govnih.gov One study showed that a particular benzothiazole derivative inhibited both the AKT and ERK signaling pathways in cancer cells, highlighting a dual mechanism of action. nih.gov

Flow cytometry is another powerful tool for investigating the effects of these compounds on the cell cycle and apoptosis. nih.gov For instance, studies have revealed that certain benzothiazole hybrids can arrest the cell cycle at different phases, such as the S phase or G1/S phase, in cancer cells. tandfonline.com

Understanding the structure-activity relationships (SAR) is also critical for mechanistic elucidation. nih.gov By systematically modifying the structure of the benzothiazole scaffold and observing the effects on biological activity, researchers can identify the key functional groups responsible for a particular action. nih.gov For example, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be crucial for their biological properties. researchgate.net

Identification and Validation of Novel Molecular Targets

A key aspect of translational research is the identification and validation of the specific molecular targets with which a compound interacts to produce its therapeutic effect. For many benzothiazole derivatives, the molecular targets remain to be fully identified. tandfonline.com

The benzothiazole scaffold has been successfully incorporated into inhibitors of various enzymes, including VEGFR-2, BRAF kinase, and B-cell lymphoma 2 (BCL-2). nih.govnih.gov For example, researchers have designed and synthesized novel benzothiazole derivatives that act as potent inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov Another study focused on designing benzothiazole-based inhibitors of BCL-2, an anti-apoptotic protein, as a targeted cancer therapy. bue.edu.eg

Molecular docking studies are instrumental in predicting the binding interactions between a benzothiazole derivative and its potential protein target. nih.govnih.gov These in silico methods can help to rationalize the design of more potent and selective inhibitors. For instance, docking studies of newly synthesized benzothiazole-1,2,3-triazole hybrids have shown their potential to bind to the ATP-binding site of EGFR. rsc.org

Once a potential target is identified, validation through in vitro enzyme assays is essential. nih.gov For example, a FRET assay can be used to determine the inhibitory potential (IC50) of a compound against a specific enzyme like BACE-1. nih.gov

The following table highlights some of the molecular targets that have been successfully modulated by benzothiazole derivatives, suggesting potential avenues for this compound-based compounds.

Molecular TargetTherapeutic AreaReference
BACE-1Alzheimer's Disease nih.gov
Carbonic AnhydraseCancer tandfonline.com
STAT3Cancer nih.gov
VEGFR-2Cancer nih.gov
BRAF KinaseCancer nih.gov
BCL-2Cancer nih.govbue.edu.eg
EGFRCancer rsc.org

Rational Design Principles for Next-Generation Benzothiazole Therapeutics

The development of next-generation therapeutics based on the this compound scaffold will rely heavily on rational design principles. nih.govpharmatutor.org This approach involves leveraging knowledge of structure-activity relationships (SAR) and the molecular targets to design compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A key strategy in rational drug design is molecular hybridization, which involves combining the benzothiazole scaffold with other pharmacologically active moieties. mdpi.comnih.gov This can lead to hybrid molecules with enhanced biological effects or novel mechanisms of action. For instance, hybrid molecules combining benzothiazole with 1,3,4-thiadiazole (B1197879) have been developed as dual inhibitors of VEGFR-2 and BRAF kinase. nih.gov

Scaffold hopping is another valuable design strategy, where the core benzothiazole structure is used to replace a different scaffold in a known active molecule. nih.gov This can lead to the discovery of novel chemical series with potentially improved properties. Researchers have successfully used this approach to design novel BCL-2 inhibitors by replacing the saccharine scaffold of a lead compound with a benzothiazole core. nih.gov

The introduction of specific substituents onto the benzothiazole ring can also significantly influence its biological activity. For example, the addition of a fluorine atom can enhance properties such as biological half-life and receptor binding affinity. researchgate.netresearchgate.net

Integration of Multi-Omics and High-Throughput Screening in Discovery Pipelines

To accelerate the discovery and development of novel therapeutics derived from this compound, the integration of multi-omics and high-throughput screening (HTS) is essential.

HTS allows for the rapid screening of large libraries of compounds against specific biological targets or cellular models. ucdavis.edu This can quickly identify promising "hit" compounds for further optimization. For instance, HTS assays can be employed to screen for inhibitors of specific kinases or to identify compounds that are cytotoxic to particular cancer cell lines.

Multi-omics approaches, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound. Gene set enrichment analysis (GSEA) and KEGG pathway analysis, for example, can be used to identify the biological pathways that are significantly affected by a benzothiazole derivative. nih.gov This information is invaluable for elucidating the mechanism of action and for identifying potential biomarkers of drug response.

The integration of HTS with multi-omics data allows for a more informed and efficient drug discovery pipeline. Hits identified through HTS can be further characterized using omics technologies to understand their cellular effects, prioritize compounds for lead optimization, and guide the rational design of next-generation analogs.

Q & A

Basic: What are the common synthetic routes for 2-Bromo-6-isopropylbenzo[d]thiazole?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromine substitution on a pre-formed thiazole ring (e.g., using 6-isopropylbenzo[d]thiazole with brominating agents like NBS or Br₂ under controlled conditions) is a key step. Computational methods, such as DFT (B3LYP/6-31+G(d)), can optimize reaction pathways by evaluating electronic properties (e.g., HOMO-LUMO distribution) and steric effects . Retrosynthetic analysis tools, leveraging databases like Reaxys, may identify intermediates such as 6-isopropylbenzo[d]thiazole derivatives for stepwise assembly .

Advanced: How can computational methods optimize synthetic routes for this compound?

Answer:
Density Functional Theory (DFT) calculates molecular geometries, transition states, and electronic properties (e.g., π-electron delocalization in thiazole rings) to predict reaction feasibility. For instance, B3LYP/6-31G(d,p) basis sets can model steric hindrance from the isopropyl group and bromine’s electrophilic reactivity . Molecular dynamics simulations may further assess solvent effects or catalytic interactions. These methods reduce experimental trial-and-error by prioritizing high-yield pathways .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • NMR : 1^1H/13^13C NMR identifies substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
  • X-ray crystallography : Resolves 3D structure, confirming isopropyl group orientation and bromine placement.
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS or GC-MS) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Advanced: How does the bromine substituent influence thiazole ring reactivity?

Answer:
Bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) due to its electronegativity and polarizability. Steric effects from the isopropyl group may hinder or direct regioselectivity. DFT analysis shows bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic aromatic substitution at specific positions . Comparative studies with chloro- or fluoro-analogs can clarify electronic vs. steric contributions .

Basic: What are the biosynthetic precursors to thiazole rings in related compounds?

Answer:
In bacterial systems, thiazole biosynthesis involves cysteine (sulfur donor), tyrosine (carbon/nitrogen), and 1-deoxy-D-xylulose. Eukaryotic pathways (e.g., yeast) use glycine and pentose phosphates, linking thiazole synthesis to the pentose phosphate pathway . For this compound, synthetic routes bypass natural pathways but may mimic enzymatic steps (e.g., cysteine-derived sulfur incorporation) .

Advanced: How can isotopic labeling resolve contradictions in biosynthetic studies?

Answer:
Deuterium or 13^{13}C labeling (e.g., using D-cysteine) tracks hydrogen loss during thiazole ring formation. For example, mass spectrometry of labeled camalexin showed two hydrogen losses from cysteine during dehydrogenation, clarifying reaction intermediates . Similarly, 15^{15}N-labeled glycine can trace nitrogen incorporation in heterocycles .

Basic: What biological activities are reported for thiazole derivatives?

Answer:
Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For brominated analogs like this compound, structure-activity relationship (SAR) studies suggest bromine enhances lipophilicity and target binding (e.g., G-quadruplex DNA stabilization) . In vitro assays (e.g., MTT for cytotoxicity) compare efficacy against fluoro- or chloro-derivatives .

Advanced: How do electronic properties affect thiazole derivatives’ biological interactions?

Answer:
HOMO-LUMO gaps (calculated via DFT) correlate with redox activity and DNA intercalation potential. For example, non-overlapping HOMO-LUMO orbitals in planar thiazole derivatives enhance π-stacking with nucleic acids . Molecular docking simulations predict binding affinities to targets like c-MYC G-quadruplexes, guiding lead optimization .

Basic: How stable is this compound under storage conditions?

Answer:
Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent bromine hydrolysis or oxidation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C. HPLC monitoring detects degradation products (e.g., debrominated analogs) under accelerated aging .

Advanced: What strategies address low yields in bromine substitution reactions?

Answer:

  • Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
  • Catalysis : Pd(0) catalysts enable Suzuki-Miyaura coupling with arylboronic acids.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
    Contradictory yield reports may arise from competing pathways (e.g., elimination vs. substitution), resolved via kinetic studies or in situ NMR .

Basic: What analytical methods quantify this compound purity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate brominated analogs.
  • GC-MS : Quantifies volatile derivatives after derivatization (e.g., silylation).
  • Elemental analysis : Confirms Br content (~26% by mass) .

Advanced: How do substituents (e.g., isopropyl) affect crystallization behavior?

Answer:
The bulky isopropyl group induces steric hindrance, reducing crystal symmetry. X-ray diffraction reveals twisted conformations, validated by Hirshfeld surface analysis. Differential scanning calorimetry (DSC) measures melting point depression compared to less hindered analogs (e.g., methyl-substituted) .

Basic: What safety protocols apply for handling brominated thiazoles?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid bromine exposure.
  • Neutralize waste with sodium thiosulfate to reduce Br₂ release.
  • Monitor airborne particulates via OSHA-approved methods .

Advanced: Can this compound act as a photoaffinity label?

Answer:
The bromine atom can be replaced with azide or diazirine groups via nucleophilic substitution, enabling photo-crosslinking for target identification. LC-MS/MS identifies covalently bound protein partners after UV irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.